

# (2S,3S)-Butane-2,3-diol: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: (2S,3S)-butane-2,3-diol

Cat. No.: B147102

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CAS Number: 19132-06-0

This technical guide provides an in-depth overview of **(2S,3S)-butane-2,3-diol**, a chiral compound with significant potential in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, analysis, and biological roles.

## Physicochemical Properties

**(2S,3S)-Butane-2,3-diol** is a colorless, odorless, and viscous liquid at room temperature. It is one of the three stereoisomers of 2,3-butanediol, the other two being (2R,3R)-butane-2,3-diol and meso-2,3-butanediol. The (2S,3S) enantiomer is also known as L-(+)-2,3-butanediol.

Property	Value	Reference
Molecular Formula	C <sub>4</sub> H <sub>10</sub> O <sub>2</sub>	[1][2]
Molecular Weight	90.12 g/mol	[1][2]
CAS Number	19132-06-0	[1][2]
Appearance	Colorless liquid	[3]
Density	0.987 g/mL at 25 °C	[3]
Boiling Point	177 °C	[3]
Melting Point	19 °C	[3]
Flash Point	85 °C	[3]
Solubility in Water	Miscible	[3]
Refractive Index	1.4366	[3]
Specific Rotation ([α] <sub>20/D</sub> )	+13° (neat)	[2]

## Synthesis and Production

**(2S,3S)-Butane-2,3-diol** can be produced through both microbial fermentation and chemical synthesis. Biotechnological routes are gaining increasing attention due to their potential for sustainability and high stereoselectivity.

### Microbial Production

The biosynthesis of **(2S,3S)-butane-2,3-diol** is a key metabolic pathway in many microorganisms, particularly bacteria and some yeasts. It serves as a mechanism to prevent lethal acidification from the accumulation of acidic fermentation products. The general pathway starts from pyruvate, a central metabolite derived from glycolysis.

Experimental Protocol for Microbial Production of **(2S,3S)-Butane-2,3-diol** using *Klebsiella oxytoca*

This protocol is a representative example for the lab-scale production of 2,3-butanediol.

### 1. Strain and Pre-culture Preparation:

- Strain: *Klebsiella oxytoca* FMCC-197.[1]
- Pre-culture Medium: Tryptic Soy Broth.
- Procedure: Inoculate a single colony of *K. oxytoca* into 10 mL of Tryptic Soy Broth and incubate at 30°C for 24 hours with shaking.

### 2. Fermentation:

- Fermentation Medium (per liter): 200 g glucose, 6.6 g (NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub>, 8.7 g K<sub>2</sub>HPO<sub>4</sub>·3H<sub>2</sub>O, 6.8 g KH<sub>2</sub>PO<sub>4</sub>, 0.25 g MgSO<sub>4</sub>·7H<sub>2</sub>O, 5 g yeast extract, 0.05 g FeSO<sub>4</sub>·7H<sub>2</sub>O, 0.001 g ZnSO<sub>4</sub>·7H<sub>2</sub>O, 0.001 g MnSO<sub>4</sub>·H<sub>2</sub>O, 0.001 g CaCl<sub>2</sub>·2H<sub>2</sub>O.[4] Adjust pH to 7.0.
- Inoculation: Inoculate the fermentation medium with the pre-culture to an initial optical density (OD<sub>600</sub>) of approximately 0.1.
- Fermentation Conditions:
  - Temperature: 30-37°C.[5]
  - Aeration: 1 vvm (volume of air per volume of medium per minute).[1]
  - Agitation: 180-400 rpm.[1]
  - pH: Maintained between 6.0 and 7.0.[1]
- Fed-batch Strategy: To avoid substrate inhibition, a fed-batch approach can be employed where a concentrated glucose solution is added periodically to maintain the glucose concentration in the desired range.

### 3. Monitoring and Analysis:

- Take samples aseptically at regular intervals to monitor cell growth (OD<sub>600</sub>) and the concentrations of substrate (glucose) and products (2,3-butanediol, acetoin, etc.) using HPLC.

## Quantitative Data from Microbial Production Studies

Microorganism	Substrate	Titer (g/L)	Yield (g/g)	Productivity (g/L/h)	Reference
Klebsiella pneumoniae	Sucrose	84.3 (2,3-BDO/acetoin mixture)	0.41	1.06	[6]
Klebsiella oxytoca FMCC-197	Sucrose and Molasses	~115	0.40	1.80	[1]
Saccharomyces cerevisiae W141 (with acetic acid)	Glucose	3.01 ± 0.04	-	-	[7]

## Chemical Synthesis

Chemical synthesis of **(2S,3S)-butane-2,3-diol** typically involves the stereoselective reduction of acetoin or diacetyl, or the hydrolysis of (2S,3S)-2,3-epoxybutane.

### Experimental Protocol for Chemical Synthesis via Hydrolysis of (2S,3S)-2,3-Epoxybutane

This is a general procedure for the synthesis of 2,3-butanediol.

#### 1. Reaction Setup:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2S,3S)-2,3-epoxybutane.
- Add an excess of water to the flask.

#### 2. Reaction:

- Heat the mixture to reflux and stir for several hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the disappearance of the epoxide.

### 3. Work-up and Purification:

- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess water under reduced pressure using a rotary evaporator.
- The resulting crude **(2S,3S)-butane-2,3-diol** can be purified by fractional distillation under reduced pressure.

## Analytical Methods

Accurate quantification and chiral separation of **(2S,3S)-butane-2,3-diol** are crucial for research and industrial applications. The most common analytical techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

## Gas Chromatography (GC) for Chiral Separation

### Experimental Protocol for GC-MS Analysis of 2,3-Butanediol Stereoisomers

This protocol is adapted for the analysis of 2,3-butanediol isomers in a complex matrix like vinegar.

#### 1. Sample Preparation:

- **Extraction:** For aqueous samples, a liquid-liquid extraction with a suitable organic solvent like diethyl ether can be performed. To enhance extraction efficiency, a "salting-out" effect can be achieved by adding a salt such as  $K_2CO_3$  to the aqueous phase.<sup>[8]</sup>
- **Derivatization (Optional):** For better volatility and peak shape, diols can be derivatized, for example, by silylation.

#### 2. GC-MS Conditions:

- **Column:** A chiral capillary column is essential for separating the stereoisomers. An example is a Chirasil-Dex column.<sup>[9][10]</sup>
- **Carrier Gas:** Helium or Hydrogen.

- Injection: Split or splitless injection depending on the concentration of the analyte.
- Oven Temperature Program: An initial temperature of around 40-60°C, followed by a ramp to a final temperature of 200-230°C. A typical ramp rate is 2-10°C/min.[11]
- Detector: Mass Spectrometer (MS) for identification and quantification.

## High-Performance Liquid Chromatography (HPLC) for Quantification

Experimental Protocol for HPLC-RID Analysis of 2,3-Butanediol

This method is suitable for quantifying 2,3-butanediol in fermentation broths.

### 1. Sample Preparation:

- Centrifuge the fermentation broth to remove cells and other solid debris.
- Filter the supernatant through a 0.22 µm syringe filter.

### 2. HPLC Conditions:

- Column: An ion-exchange column, such as an Aminex HPX-87H column, is commonly used. [6][12]
- Mobile Phase: A dilute acid solution, typically 5 mM H<sub>2</sub>SO<sub>4</sub>. [12]
- Flow Rate: 0.5-0.6 mL/min.
- Column Temperature: 60-65°C.
- Detector: Refractive Index Detector (RID). [6]

## Biological Role and Signaling

While primarily known as a fermentation end-product, recent studies suggest that 2,3-butanediol may also function as a signaling molecule in microbial communities and in host-pathogen interactions.

## Quorum Sensing

In some bacteria, the production of 2,3-butanediol is regulated by N-acyl-homoserine lactone (AHL)-dependent quorum sensing systems.[13] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on their population density. In *Serratia* species, the production of 2,3-butanediol is linked to the quorum sensing circuitry, which also controls the expression of virulence factors.[13] Furthermore, in *Saccharomyces cerevisiae*, acetic acid can act as a signaling molecule to trigger a quorum sensing response that enhances 2,3-butanediol production.[7][14]

## Host-Pathogen Interactions

2,3-Butanediol produced by pathogenic bacteria can influence the host's immune response. For instance, it has been shown to ameliorate endotoxin-induced acute lung injury in rats by modulating the NF-κB signaling pathway.[15] This suggests that pathogenic bacteria might use 2,3-butanediol to evade the host's immune system. In the context of lung infections, 2,3-butanediol can enhance the virulence and biofilm formation of *Pseudomonas aeruginosa*. [16]

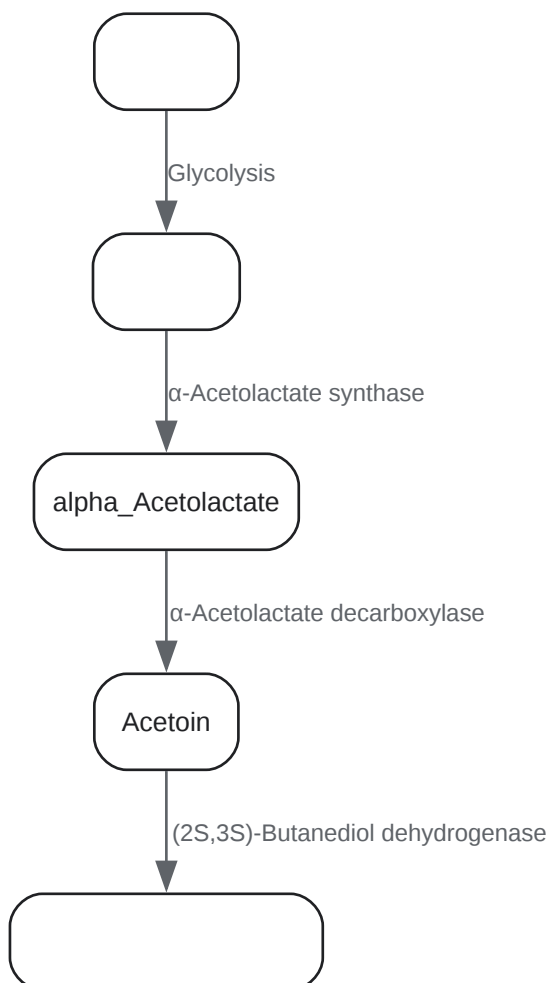
## Applications

The unique properties of **(2S,3S)-butane-2,3-diol** make it a versatile platform chemical with a wide range of potential applications.

- **Biofuel:** It has a high energy density and can be used as a fuel additive or a standalone biofuel.
- **Platform Chemical:** It can be converted into valuable chemicals such as methyl ethyl ketone (a solvent), 1,3-butadiene (a monomer for synthetic rubber), and various esters and polyesters.[3]
- **Chiral Synthesis:** As a chiral building block, it is valuable in the asymmetric synthesis of pharmaceuticals and other fine chemicals.
- **Cosmetics and Pharmaceuticals:** Due to its low toxicity and humectant properties, it has potential applications as a carrier and moisturizing agent.
- **Antifreeze:** Its low freezing point makes it a potential eco-friendly antifreeze agent.

## Diagrams

### Biosynthetic Pathway of (2S,3S)-Butane-2,3-diol

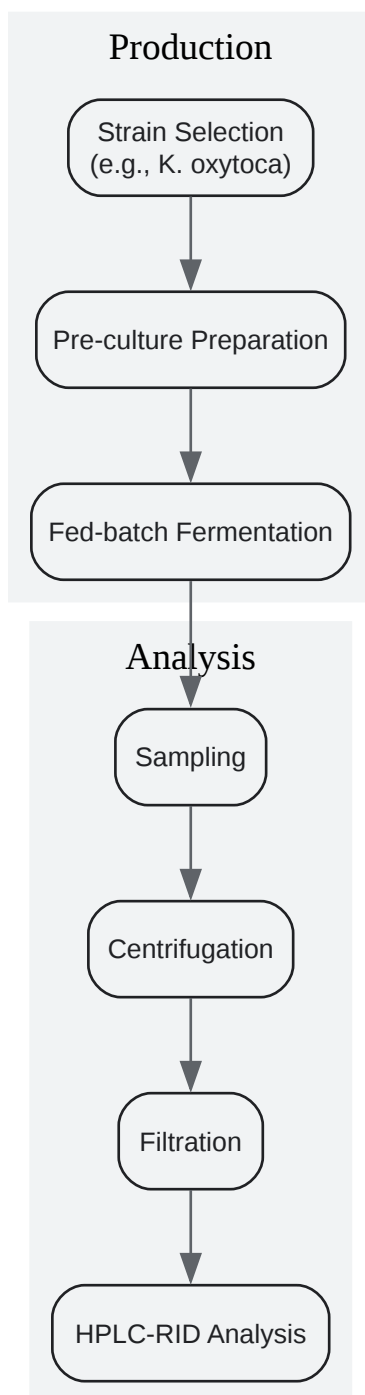


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Caption: Biosynthesis of **(2S,3S)-Butane-2,3-diol** from glucose.

## Experimental Workflow for Microbial Production and Analysis

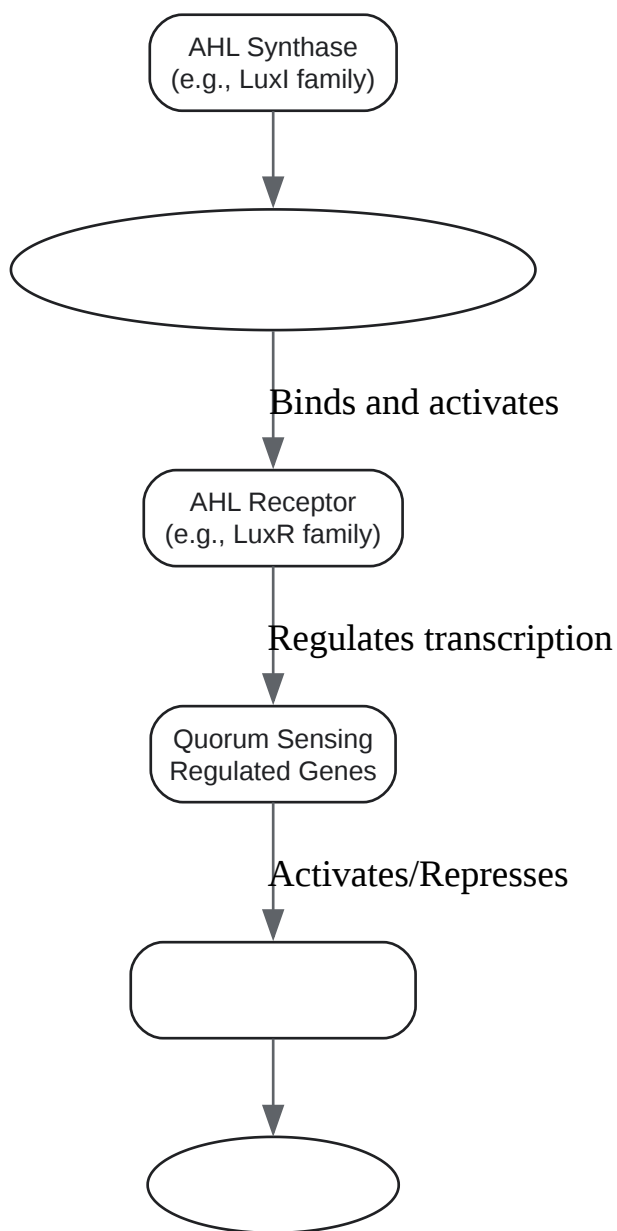




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Caption: Workflow for microbial production and analysis.

## Quorum Sensing Regulation of 2,3-Butanediol Production



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Caption: Quorum sensing regulation of 2,3-butanediol.

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